molecular formula C18H20FN3O2 B4803510 1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B4803510
M. Wt: 329.4 g/mol
InChI Key: NDJTWGCJAJFMBF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group and a nitrophenyl group attached to a piperazine ring, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-nitrobenzyl chloride as the starting materials.

    Reaction with Piperazine: These starting materials are reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrogenation: The nitro group can be hydrogenated to form an amine group using hydrogen gas and a suitable catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl and nitrophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound lacks the nitrophenyl group and has different biological activities.

    1-(2-Nitrophenyl)piperazine: This compound lacks the fluorophenyl group and has different chemical properties.

    1-(4-Chlorophenyl)methyl-4-(2-nitrophenyl)methylpiperazine: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-17-7-5-15(6-8-17)13-20-9-11-21(12-10-20)14-16-3-1-2-4-18(16)22(23)24/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJTWGCJAJFMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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